6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one
Description
Properties
CAS No. |
34806-22-9 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C17H14N2O2/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)18-16-19(15)11-12-21-16/h1-10H,11-12H2 |
InChI Key |
FEJOCALOHMRDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(C(=O)N21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Oxazole-First Synthesis
A widely adopted strategy involves synthesizing the oxazole ring before introducing the imidazole component. For example, 2-amino-5-phenyl-1,3-oxazole derivatives can serve as precursors. Reaction with α-haloketones or α,β-unsaturated carbonyl compounds facilitates imidazole annulation.
In one approach, diphenylacetyl hydrazide is cyclized using phosphorus oxychloride (POCl₃) to form the oxazole core. Subsequent condensation with glyoxal or its derivatives under acidic conditions introduces the imidazole ring. This method mirrors the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, where POCl₃ catalyzes dehydration-cyclization.
Key Reaction Conditions
Tandem Cyclization via Diamine Intermediates
Bicyclic systems can arise from 1,2-diamines reacting with dicarbonyl compounds. For instance, ethylenediamine reacts with diphenylacetyl diketone in the presence of ammonium acetate to yield the fused imidazo-oxazole system. This one-pot method minimizes intermediate isolation, though regioselectivity challenges may arise.
Installation of Diphenyl Substituents
The 6,6-diphenyl motif is introduced via:
Ullmann Coupling
A brominated imidazo-oxazole intermediate undergoes Ullmann coupling with phenylboronic acid using a copper catalyst. This method, detailed in patents for nitroimidazo-oxazoles, affords moderate yields (50–65%) but requires high temperatures (120–150°C).
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using diphenylacetyl chloride in the presence of AlCl₃ installs both phenyl groups simultaneously. However, over-alkylation and regioselectivity issues necessitate careful temperature control (0–5°C).
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods based on yield, scalability, and functional group compatibility:
| Method | Key Steps | Yield (%) | Scalability | Challenges |
|---|---|---|---|---|
| Oxazole-first synthesis | POCl₃ cyclization + glyoxal annulation | 45–55 | High | Purification of intermediates |
| Tandem cyclization | One-pot diamine/diketone reaction | 30–40 | Moderate | Regioselectivity control |
| Ullmann coupling | Bromination + phenylboronic acid | 50–65 | Low | High catalyst loading |
Optimization Strategies and Catalytic Innovations
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DCM) enhance cyclization efficiency compared to toluene or THF. Catalysts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improve coupling reactions between intermediates and carboxylic acids, achieving yields up to 85%.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150°C, 300W) accelerates POCl₃-mediated cyclizations without compromising yield. This technique is particularly effective for sterically hindered intermediates.
Mechanistic Insights and Byproduct Formation
Cyclization via POCl₃ proceeds through a Vilsmeier-Haack-type mechanism , where the reagent generates electrophilic intermediates that facilitate dehydration. Common byproducts include:
- Monocyclic oxazoles from incomplete annulation.
- Over-oxidized ketones when employing strong oxidizing agents.
Minimizing these requires strict temperature control and gradual reagent addition.
Chemical Reactions Analysis
Types of Reactions
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows for potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Ring Systems : The target compound’s imidazo-oxazole core differs from triazine (e.g., ), thiazole (e.g., ), or pyrrolo-oxazole (e.g., ) systems, influencing electronic properties and binding interactions.
- Substituents : Nitro groups (e.g., ) enhance antitubercular activity, while phenyl or carbaldehyde substituents modulate lipophilicity and reactivity .
Key Observations :
- Nitro Derivatives : Nitro-substituted imidazo-oxazoles/oxazines (e.g., delamanid, pretomanid) exhibit potent antiparasitic activity due to nitroreductase activation under anaerobic conditions .
- Thiazole vs. Oxazole : Replacing oxygen with sulfur (imidazo-thiazoles) shifts activity toward antioxidant applications, likely due to enhanced radical stabilization .
- Phenyl Substituents : Diphenyl groups (target compound) may improve metabolic stability but require functionalization (e.g., nitro, carbaldehyde) for targeted bioactivity .
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
